molecular formula C13H18ClN B1466340 (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine CAS No. 1504874-48-9

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine

Cat. No.: B1466340
CAS No.: 1504874-48-9
M. Wt: 223.74 g/mol
InChI Key: JVQNFCNGZITMHI-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine is a chemical compound with the CAS Number 1504874-48-9 and a molecular formula of C13H18ClN . It features a cyclobutane ring core that is 3,3-dimethyl substituted and a 4-chlorophenyl group at the 1-position, with a methanamine functional group . This specific molecular architecture, including the chlorophenyl moiety, makes it a valuable intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules . As a building block, it is of significant interest for the exploration of structure-activity relationships, particularly in the development of novel pharmacologically active compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this substance with appropriate precautions, referring to the relevant safety data sheet before use.

Properties

IUPAC Name

[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNFCNGZITMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase. These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress by lowering reactive oxygen species levels and increasing reduced glutathione levels. This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging. These interactions help in mitigating oxidative stress and protecting cells from damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its protective effects against oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity. At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage that maximizes its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses. Understanding these metabolic pathways is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions determine its bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that it exerts its effects precisely where needed, enhancing its overall efficacy.

Biological Activity

(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine, also known by its CAS number 1504874-48-9, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique cyclobutyl structure with a chlorophenyl group, which contributes to its pharmacological profile. Its chemical formula is C12H16ClNC_{12}H_{16}ClN, and it has a molecular weight of approximately 219.72 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Similar compounds have been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in the treatment of neurological disorders.

Target Interactions

  • Dopamine Receptors : The compound may exhibit affinity for dopamine D2 receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptors : Potential interactions with serotonin receptors could suggest applications in mood regulation and anxiety disorders.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:

Activity Description Reference
Antidepressant EffectsExhibits potential antidepressant-like effects in animal models.
Anticancer PropertiesPreliminary studies indicate cytotoxic effects against certain cancer cell lines.
Neuroprotective EffectsMay protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study conducted on rodents showed that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a role in the modulation of mood disorders.
  • Cytotoxicity Against Cancer Cells :
    In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The cytotoxicity was attributed to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotection :
    Research highlighted the neuroprotective properties of the compound against oxidative stress in neuronal cultures. The findings suggest that it may enhance cellular antioxidant defenses, potentially benefiting conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Varied Aromatic Substitutions

Key Structural and Functional Differences:
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine 4-chlorophenyl, 3,3-dimethyl C₁₃H₁₈ClN 223.74 Primary amine; rigid cyclobutane core with para-chloro substitution .
1-(3-Chlorophenyl)cyclobutanemethanamine 3-chlorophenyl C₁₁H₁₄ClN 195.69 Meta-chloro substitution; lacks dimethyl groups on cyclobutane .
[1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl]methanamine 3,4-dichlorophenyl, piperidine C₁₃H₁₇Cl₂N₂ 278.20 Piperidine ring; dichloro substitution enhances lipophilicity .

Methanamine Derivatives with Heterocyclic Moieties

Examples from REV-ERBα Probes ():
Compound ID Heterocyclic Group Key Structural Features Activity Notes
18 Benzo[b]thiophen-2-yl Aromatic thiophene fused with benzene Binds REV-ERBα with high affinity .
19 3-(1H-Pyrrol-1-yl)thiophen-2-yl Thiophene with pyrrole substitution Enhanced solubility due to polar groups .
20 Thiazol-2-ylmethyl Thiazole ring (sulfur and nitrogen) Potential for kinase inhibition .

Comparison with Target Compound :

  • The target compound lacks heterocyclic groups but retains a primary amine , which is critical for interactions with biological targets (e.g., neurotransmitter receptors) .
Case Study: Chlorphenoxamine Metabolites ()

Chlorphenoxamine (I) and its metabolites (II–X) share the 1-(4-chlorophenyl) motif but feature additional hydroxyl, methoxy, or demethylated groups. Key findings:

  • Hydroxylation (e.g., metabolites V and VII) increases polarity, facilitating renal excretion .
  • N-demethylation (metabolite II) reduces CNS activity compared to the parent compound .

Contrast with Target Compound :

  • The target compound lacks the ethoxy-N,N-dimethyl chain of chlorphenoxamine, which is critical for its antihistaminic activity .
  • The cyclobutane core may confer greater metabolic stability compared to chlorphenoxamine’s flexible ethoxy chain .

Cytotoxic and Agrochemical Derivatives

Examples from Cytotoxic Chalcones ():
Compound Structure Cytotoxic Target
C1 (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one Breast cancer cells (MCF-7)
C2 (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one Enhanced apoptosis induction

Relevance to Target Compound :

  • The target compound’s primary amine may offer nucleophilic reactivity for prodrug development, unlike the ketone-based chalcones .

Preparation Methods

Cyclobutyl Core Construction and Functionalization

The cyclobutyl ring with geminal dimethyl substitution (3,3-dimethylcyclobutyl) is typically synthesized via cyclization reactions or ring contraction methodologies starting from suitable precursors such as bicyclic ketones or cyclobutanones. One well-documented approach involves the preparation of bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives, which serve as intermediates for cyclobutanone and cyclobutyl derivatives:

  • Palladium-Catalyzed Cyclization : Using Pd(OAc)2 with BINAP ligand and Cs2CO3 base in dioxane solvent at elevated temperature (around 110 °C) facilitates the cyclization of 2-(2-bromophenyl)-2-methylpropanal derivatives to form bicyclic ketones with high yields (~72%).

  • Example Reaction Conditions :

    Reagents & Conditions Yield (%) Notes
    Pd(OAc)2 (1.14 mmol), BINAP (2.28 mmol), Cs2CO3 (45.6 mmol), dioxane (160 mL), 110 °C, 48 h 72 Produces 8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one (1a)

This intermediate can be further manipulated to introduce the 3,3-dimethyl substitution pattern and functional groups necessary for the final compound.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is typically introduced via cross-coupling reactions or nucleophilic aromatic substitution depending on the precursor:

  • Aryl Halide Coupling : Using 4-chlorophenyl derivatives as aryl halides in palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to attach the chlorophenyl group onto the cyclobutyl framework.

  • Alkylation Strategies : Alkylation of the cyclobutyl ring or its precursors with 4-chlorobenzyl halides under basic conditions can also be employed.

While specific details for this exact compound are sparse, analogous preparations in the literature suggest these methods are standard for aryl group introduction.

Formation of the Methanamine Functional Group

The methanamine (-CH2NH2) group attached to the cyclobutyl ring is typically installed via reductive amination or nucleophilic substitution:

  • Reductive Amination : Starting from a cyclobutyl aldehyde or ketone intermediate, reaction with ammonia or an amine source followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) yields the methanamine.

  • Alkylation of Amines : Alternatively, alkylation of amines with cyclobutyl halides bearing the 4-chlorophenyl substituent can be used.

  • Example from Literature : In related syntheses, nitro ester derivatives were reduced and functionalized to amines using catalytic hydrogenation with Pd/C under reflux in methanol, yielding amine products quantitatively.

Optimization and Reaction Conditions

  • Base and Solvent Effects : For alkylation and enolate formation steps, bases such as BuLi or lithium diisopropylamide (LDA) are used. BuLi often gives higher conversion due to easier enolate formation, but LDA can provide better diastereoselectivity.

  • Temperature Control : Low temperatures (e.g., -80 °C) are employed during sensitive steps such as enolate formation and alkylation to control selectivity and prevent side reactions.

  • Catalysts and Ligands : Palladium catalysts with chiral ligands like BINAP are used for enantioselective cyclizations and cross-couplings to ensure stereochemical control.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield/Outcome Notes
Cyclobutyl core synthesis Pd(OAc)2, BINAP, Cs2CO3, dioxane, 110 °C, 48 h ~72% yield of bicyclic ketone Intermediate for cyclobutyl derivatives
Introduction of 4-chlorophenyl Cross-coupling or alkylation with 4-chlorobenzyl halide Variable, optimized per method Standard arylation techniques
Methanamine formation Reductive amination or catalytic hydrogenation Quantitative in model systems Pd/C catalyst, ammonium formate, MeOH reflux
Enolate alkylation BuLi or LDA, methyl iodide, -80 °C Moderate to good conversion BuLi favors conversion, LDA favors selectivity

Research Findings and Analytical Confirmation

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS), and chromatographic techniques (TLC, flash chromatography) are employed to confirm the structure and purity of intermediates and final products.

  • Stereochemical Control : Use of chiral catalysts and ligands allows for enantioselective synthesis, important for biological activity and compound specificity.

  • Yield Optimization : Reaction times, temperature, reagent equivalents, and solvent systems are optimized to maximize yield and diastereomeric purity in key steps such as enolate alkylation and reductive amination.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride) can react with cyclobutane-derived amines under basic conditions (e.g., NaOH) to form the methanamine backbone . In advanced protocols, intermediates like N-(4-fluorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine are coupled with chlorophenyl derivatives in tetrahydrofuran (THF) with N,N-diisopropylethylamine as a base .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • LC-MS : To confirm molecular weight (e.g., m/z 249.10 [M+H]+ observed for similar methanamine derivatives) .
  • NMR Spectroscopy : For structural elucidation (e.g., distinguishing cyclobutyl and chlorophenyl protons).
  • X-ray Crystallography : Resolve stereochemical ambiguities in cyclobutyl or chlorophenyl substituents .

Q. How is the preliminary biological activity of this compound assessed in academic research?

Initial screening often involves in vitro assays targeting receptors or enzymes relevant to its structural analogs. For example, analogs like [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine are tested for interactions with microbial or neurological targets . Germination inhibition assays (e.g., on wheat varieties) may also evaluate phytotoxic effects .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

Polar aprotic solvents (e.g., THF, DMF) are preferred for their ability to stabilize intermediates. Reactions are conducted under inert atmospheres (N₂/Ar) to prevent oxidation. Base selection (e.g., NaH vs. NaOH) impacts yield, with weaker bases reducing side reactions in sensitive intermediates .

Q. How are purity and stability profiles determined for this compound?

  • HPLC : Quantifies purity (>95% threshold for research use).
  • Stability Studies : Accelerated degradation tests under varying pH, temperature, and light exposure.
  • LogP Measurements : Assess hydrophobicity (e.g., logP ~3.0 for similar methanamines), informing solubility in biological assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

AI-driven generative chemistry (e.g., using biological signatures) predicts novel analogs with optimized target binding. Molecular docking studies identify key interactions, such as halogen bonding between the 4-chlorophenyl group and hydrophobic enzyme pockets . Quantum mechanical calculations (DFT) further refine steric and electronic properties .

Q. What strategies address low yields in the cyclobutyl ring formation step?

  • Ring-Strain Mitigation : Use photochemical [2+2] cycloadditions with electron-deficient alkenes.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclobutane ring closure .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves cyclization efficiency .

Q. How are contradictory biological activity data resolved across studies?

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies.
  • Assay Replication : Cross-validate results in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Metabolite Profiling : Identify degradation products that may interfere with activity measurements .

Q. What methodologies elucidate the stereochemical impact of the 3,3-dimethylcyclobutyl group?

  • Chiral Chromatography : Separates enantiomers for individual bioactivity testing.
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of the cyclobutyl moiety.
  • Crystallographic Studies : Resolve spatial arrangements influencing receptor binding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Fragment-Based Screening : Replace the chlorophenyl or dimethylcyclobutyl groups with bioisosteres (e.g., fluorophenyl, spirocyclic amines).
  • Proteomics : Identify off-target interactions using affinity pulldown assays.
  • In Silico Mutagenesis : Predict the impact of substituent modifications on binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 2
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine

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